molecular formula C17H15NO3 B300274 N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

Cat. No. B300274
M. Wt: 281.3 g/mol
InChI Key: KJEWMCZAKAQMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a benzofuran derivative that belongs to the class of amides. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, this compound may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. Furthermore, N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide in lab experiments is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the research on N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide. One of the directions is to further investigate its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to determine its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in animal models and clinical trials. Furthermore, the development of new derivatives and analogs of N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide involves the reaction of 2-phenoxyethanamine with 1-benzofuran-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties and has been shown to be effective in reducing pain and inflammation in animal models. Additionally, this compound has been found to have antitumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO3/c19-17(16-12-13-6-4-5-9-15(13)21-16)18-10-11-20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,18,19)

InChI Key

KJEWMCZAKAQMFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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